molecular formula C10H14N2O2 B13703837 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid

1-(1-Pyrazolyl)cyclohexanecarboxylic Acid

Cat. No.: B13703837
M. Wt: 194.23 g/mol
InChI Key: KXYAJPVQPLISSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid (CCA) derivatives are critical intermediates in pharmaceuticals and fine chemicals, with applications ranging from drug synthesis (e.g., praziquantel) to organic synthesis . The compound 1-(1-Pyrazolyl)cyclohexanecarboxylic acid features a pyrazole ring attached to the cyclohexane core, introducing unique electronic and steric properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-pyrazol-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c13-9(14)10(5-2-1-3-6-10)12-8-4-7-11-12/h4,7-8H,1-3,5-6H2,(H,13,14)

InChI Key

KXYAJPVQPLISSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the bond between the cyclohexane ring and the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or radical conditions. For example:

  • Halodecarboxylation : In the presence of lead tetraacetate (Pb(OAc)₄) and halides (X = Cl, Br, I), the compound forms alkyl halides through a radical mechanism .
    Mechanism :

    • Coordination of the carboxylate with Pb(OAc)₄ forms a lead complex.

    • Homolytic cleavage generates a cyclohexyl radical.

    • Radical recombination with halogen atoms yields 1-(1-pyrazolyl)cyclohexyl halide.

ConditionsProductYield (%)Reference
Pb(OAc)₄, Br₂, CCl₄1-(1-Pyrazolyl)cyclohexyl bromide65–79

Amide and Ester Formation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Amide Coupling : Reacts with amines (e.g., 4-fluorophenylhydrazine) using coupling agents like EDCl/HOBt to form pyrazole-amide derivatives .

  • Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester, used in prodrug design .

Example :
1-(1-Pyrazolyl)cyclohexanecarboxylic acid + 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-amine
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid (IC₅₀ = 6 nM at NTS2) .

Cyclization and Heteroannulation

The pyrazole moiety facilitates cycloadditions and fused heterocycle synthesis:

  • Domino Reactions : With arylglyoxals and pyrazol-5-amines, it forms dipyrazolo-fused 1,7-naphthyridines via [3 + 2 + 1] heteroannulation .
    Key Steps :

    • Condensation with arylglyoxal generates an imine intermediate.

    • Sequential C–C bond formation and electrocyclization yield fused rings.

ReagentsProductYield (%)Reference
Arylglyoxal, p-TsOH/DMFDipyrazolo[3,4-b:4',3'-f] naphthyridine62–74

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

  • pKa Values :

    • Carboxylic acid: ~3.6 (similar to 1-Napthoic acid) .

    • Pyrazole N–H: ~4.9 (comparable to 1H-pyrazole) .

This dual acidity enables selective deprotonation:

  • At pH > 5, the carboxylic acid deprotonates, enhancing solubility.

  • At pH < 3, the pyrazole nitrogen remains protonated, affecting electronic properties .

Biological Activity Modulation

Structural modifications at the pyrazole 3- and 5-positions alter pharmacological profiles:

  • SAR Findings :

    • 3-Trifluoromethyl substitution : Boosts binding affinity to neurotensin receptors (NTS2 Ki = 33 nM) .

    • 5-Aryl groups : Influence selectivity; 2-methoxyphenyl enhances NTS2 vs. NTS1 selectivity by >10-fold .

DerivativeNTS1 Ki (nM)NTS2 Ki (nM)Selectivity (NTS2/NTS1)
Parent compound100 ± 36 ± 216.7
5-(2-Methoxyphenyl)62 ± 3533 ± 51.9

Radical Scavenging

The pyrazole ring stabilizes radicals formed during decarboxylation or halogenation:

  • Barton Esters : Reacts with N-acyloxy-2-pyridinethiones to generate cyclohexyl radicals, which trap halogen donors (CCl₄, BrCCl₃) .

Mechanism :

  • Homolytic cleavage of the O–N bond in Barton esters produces acyloxy radicals.

  • Decarboxylation yields cyclohexyl radicals.

  • Halogen abstraction forms 1-(1-pyrazolyl)cyclohexyl halides .

Scientific Research Applications

1-(1-Pyrazolyl)cyclohexanecarboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the cyclohexanecarboxylic acid scaffold significantly impacts solubility, polarity, and metabolic stability. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
1-Phenylcyclohexanecarboxylic acid Phenyl C₁₃H₁₆O₂ 204.26 High lipophilicity; aromatic π-π interactions
1-(4-Fluorophenyl)cyclohexanecarboxylic acid 4-Fluorophenyl C₁₃H₁₅FO₂ 222.26 Enhanced polarity due to fluorine; improved bioavailability
1-(Pyridin-3-yl)cyclohexanecarboxylic acid Pyridinyl C₁₂H₁₅NO₂ 205.25 Basic nitrogen increases solubility; hydrogen-bonding potential
1-(4-tert-Butylphenyl)cyclohexanecarboxylic acid 4-tert-Butylphenyl C₁₇H₂₄O₂ 260.37 Bulky substituent reduces solubility; enhances metabolic stability
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Triazole C₉H₁₃N₃O₂ 195.22 Polar triazole ring; potential for metal coordination

Key Observations :

  • Pyrazole vs. Pyrazole’s two adjacent nitrogen atoms may enhance hydrogen-bonding capacity, improving target binding in pharmaceuticals.
  • Steric Effects : Bulky substituents like tert-butylphenyl (C₁₇H₂₄O₂) reduce solubility but improve metabolic stability by shielding the carboxyl group from enzymatic degradation .

Stability and Reactivity

  • Storage Conditions : Compounds like 1-carboxycyclohexaneacetic acid () require controlled storage (room temperature) to prevent degradation, suggesting similar needs for pyrazole analogs .
  • Reactivity : Pyrazole’s aromaticity and lone pairs on nitrogen may increase susceptibility to electrophilic substitution or coordination with metal catalysts.

Biological Activity

1-(1-Pyrazolyl)cyclohexanecarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings in the field.

Chemical Structure and Properties

1-(1-Pyrazolyl)cyclohexanecarboxylic acid features a cyclohexane ring substituted with a pyrazole moiety and a carboxylic acid group. The presence of these functional groups contributes to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.

1. Antimicrobial Activity

Recent studies have shown that pyrazole derivatives, including 1-(1-Pyrazolyl)cyclohexanecarboxylic acid, exhibit notable antimicrobial properties. For instance, compounds containing pyrazole rings have been evaluated for their effectiveness against various microorganisms, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several derivatives were reported, indicating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
3a31.25Antibacterial
4f62.5Antifungal
4g31.25Antifungal

2. Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been assessed through various assays. The presence of the carboxylic acid group enhances the electron-donating ability of the compound, contributing to its radical scavenging activity. Comparative studies show that these compounds exhibit antioxidant activity superior to standard agents like butylhydroxytoluene (BHT) .

Concentration (µg/mL)% Inhibition
341.81 ± 0.67
1543.03 ± 0.09
3145.63 ± 0.23

3. Analgesic and Neurological Effects

Research has indicated that certain pyrazole derivatives can act on neurotensin receptors, showing potential analgesic effects in pain models. Specifically, the antagonism at neurotensin receptors has been linked to modulation of pain pathways, suggesting that these compounds could be developed into therapeutic agents for pain management .

Structure-Activity Relationships (SAR)

The biological activity of 1-(1-Pyrazolyl)cyclohexanecarboxylic acid is closely tied to its structural features. SAR studies have demonstrated that modifications in the pyrazole ring or cyclohexane substituents can significantly influence activity:

  • Substituent Variations : Different substituents at positions 3 and 5 of the pyrazole ring were found to modulate both potency and selectivity against specific targets such as meprin enzymes .
  • Functional Group Impact : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity, highlighting the importance of careful molecular design in drug development.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of pyrazole-based compounds:

  • Meprin Inhibition : A study focused on the inhibition of meprin α and β by modified pyrazoles showed promising results in terms of selectivity and potency, suggesting their role in treating conditions associated with these metalloproteinases .
  • Antimicrobial Efficacy : In vitro assessments revealed that certain derivatives exhibited strong antimicrobial activity against pathogens such as Candida albicans and Escherichia coli, with some compounds outperforming traditional antibiotics .

Q & A

Q. How do researchers reconcile discrepancies in biological activity across studies?

  • Meta-analyses adjust for variables like cell line specificity (e.g., HEK293 vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media). Cross-validation with structural analogs (e.g., tetrazole vs. pyrazole derivatives) isolates key pharmacophores .

Q. Tables

Key Synthetic Parameters Optimal Range Impact on Yield
Reaction Temperature60–80°C>80% yield at 70°C
Solvent (Polarity Index)DMF (6.4) > THF (4.0)Higher polarity improves nucleophilicity
Catalyst (ZnCl2_2) Concentration0.1–0.3 MExcess catalyst increases side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.